molecular formula C10H9N5O3S B11699966 3-methyl-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide

3-methyl-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11699966
M. Wt: 279.28 g/mol
InChI Key: XQFIRBQVDPBWJT-VZUCSPMQSA-N
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Description

3-methyl-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrazole ring, a nitrothiophene moiety, and a carbohydrazide group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of 3-methyl-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common synthetic route includes the condensation of 3-methyl-1H-pyrazole-5-carbohydrazide with 5-nitrothiophene-2-carbaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

3-methyl-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.

    Reduction: The compound can undergo oxidation reactions where the pyrazole ring or the nitrothiophene moiety is oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and specific temperature and pressure conditions to optimize the reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted pyrazole and thiophene derivatives.

Scientific Research Applications

3-methyl-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent, given its ability to interact with specific biological targets.

    Industry: It is used in the development of new materials, such as organic semiconductors and photovoltaic cells, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 3-methyl-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with various molecular targets and pathways. The nitrothiophene moiety can undergo redox reactions, generating reactive oxygen species that can damage cellular components. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The carbohydrazide group can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 3-methyl-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide include:

    N’-[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide: This compound has a similar structure but with different substituents on the phenyl ring, leading to different chemical and biological properties.

    2-(5-methoxy-2-methyl-1H-indol-3-yl)-N’-[(E)-(substituted phenyl)methylidene]acetohydrazide: This series of compounds has an indole ring instead of a pyrazole ring, resulting in different reactivity and biological activity.

The uniqueness of 3-methyl-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups, which confer a distinct set of chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C10H9N5O3S

Molecular Weight

279.28 g/mol

IUPAC Name

5-methyl-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C10H9N5O3S/c1-6-4-8(13-12-6)10(16)14-11-5-7-2-3-9(19-7)15(17)18/h2-5H,1H3,(H,12,13)(H,14,16)/b11-5+

InChI Key

XQFIRBQVDPBWJT-VZUCSPMQSA-N

Isomeric SMILES

CC1=CC(=NN1)C(=O)N/N=C/C2=CC=C(S2)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=NN1)C(=O)NN=CC2=CC=C(S2)[N+](=O)[O-]

Origin of Product

United States

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